molecular formula C18H22N4O4 B11162472 [1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B11162472
M. Wt: 358.4 g/mol
InChI Key: VUDRKAPYLUVPBT-UHFFFAOYSA-N
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Description

[1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves the formation of the benzotriazinone core followed by functionalization. One common method involves the diazotisation and subsequent cyclisation of 2-aminobenzamides using stable diazonium salts . The reaction conditions often include the use of polymer-supported nitrite reagents and p-tosic acid, which facilitate the transformation under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acyl and benzotriazinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its benzotriazinone core is a versatile moiety that can be modified to produce a variety of derivatives .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes. For example, derivatives of benzotriazinone have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Industry

In industry, the compound’s derivatives are used in the development of new materials, including polymers and dyes. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of [1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition can help manage blood sugar levels in diabetic patients.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid apart is its combination of the benzotriazinone core with the cyclohexyl and acetic acid functionalities. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-[1-[[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C18H22N4O4/c23-15(19-12-18(10-16(24)25)8-4-1-5-9-18)11-22-17(26)13-6-2-3-7-14(13)20-21-22/h2-3,6-7H,1,4-5,8-12H2,(H,19,23)(H,24,25)

InChI Key

VUDRKAPYLUVPBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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